Methyl 4-methyl-2-(trifluoromethyl)pentanoate
Description
Properties
IUPAC Name |
methyl 4-methyl-2-(trifluoromethyl)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O2/c1-5(2)4-6(7(12)13-3)8(9,10)11/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUSSNKIGVFWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-2-(trifluoromethyl)pentanoate can be synthesized through several methods. One common approach involves the esterification of 4-methyl-2-(trifluoromethyl)pentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-(trifluoromethyl)pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-methyl-2-(trifluoromethyl)pentanoic acid or 4-methyl-2-(trifluoromethyl)pentanone.
Reduction: 4-methyl-2-(trifluoromethyl)pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 4-methyl-2-(trifluoromethyl)pentanoate serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group allows for the introduction of fluorinated functionalities into larger molecular frameworks. This property is particularly useful in the development of pharmaceuticals and agrochemicals.
- Synthesis of Complex Molecules : The compound can be utilized in multi-step synthetic pathways to create complex molecules with enhanced biological activity.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its unique chemical structure.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at , while for Escherichia coli, it was .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 100 |
| Escherichia coli | 15 | 150 |
- Neuroprotective Effects : Research has shown that this compound can improve neuronal cell viability under oxidative stress conditions, suggesting potential applications in neurodegenerative disease treatments .
Material Science
This compound is also explored for its utility in developing new materials with specific properties.
- Polymer Chemistry : The compound's reactivity allows it to be incorporated into polymer matrices, enhancing their thermal stability and chemical resistance.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, researchers evaluated its effectiveness against common pathogens. The results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent .
Case Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings demonstrated a increase in cell viability compared to controls, suggesting that this compound may modulate antioxidant enzyme expression .
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-(trifluoromethyl)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may then participate in various biochemical processes. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Trifluoromethyl-Substituted Esters
- The additional CF₃ group enhances electron-withdrawing effects, as evidenced by its ¹H NMR δ 3.75 (OCH₃) and δ 5.57 (vinyl proton), indicating distinct electronic environments compared to the target compound .
Thiazole-Carbohydrazide Derivatives
- N′-Substituted Benzylidene-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazides :
These compounds (e.g., N′-(4-Bromobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide) share the 4-methyl-2-(trifluoromethylphenyl) motif but incorporate a thiazole-carbohydrazide backbone. Their melting points (217–304°C) are significantly higher than typical esters due to hydrogen bonding and aromatic stacking, highlighting the impact of heterocyclic systems on thermal stability .
Amino Acid-Derived Esters
- (S)-Methyl 4-methyl-2-(2-phenylacetamido)pentanoate (4o): This compound replaces the trifluoromethyl group with a phenylacetamido moiety. Its ¹H NMR (CDCl₃: δ 0.87–0.88 for methyl groups, δ 7.26–7.38 for aromatic protons) reflects reduced electron withdrawal compared to the CF₃-bearing target compound. The yield (84%) and mild reaction conditions (EEDQ coupling in CHCl₃) suggest efficient synthetic accessibility for such analogs .
Physicochemical Properties
Table 1: Key Properties of Selected Analogs
Key Observations :
- Lipophilicity: The trifluoromethyl group in the target compound likely increases lipophilicity compared to non-fluorinated analogs (e.g., 4o), enhancing membrane permeability in biological systems.
- Thermal Stability : Thiazole derivatives exhibit higher melting points due to rigid aromatic systems, whereas esters like the target compound are expected to be liquids or low-melting solids.
Biological Activity
Methyl 4-methyl-2-(trifluoromethyl)pentanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of this compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. This structural modification often leads to improved biological activity compared to non-fluorinated analogs.
Biological Activity Overview
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of various trifluoromethyl-containing compounds, including this compound. The presence of the trifluoromethyl group has been associated with increased potency against several cancer cell lines. For instance, compounds with similar structures have shown IC50 values lower than standard chemotherapeutics like Doxorubicin, indicating promising anticancer potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | PACA2 | 52.1 |
| This compound | PACA2 | < 44.4 |
In a comparative study, it was found that compounds with trifluoromethyl groups exhibited enhanced activity against various human cancer cell lines, including A549 and HCT116, which are commonly used in anticancer research .
2. Antibacterial Properties
The antibacterial activity of this compound has also been explored. Compounds containing the trifluoromethyl moiety have demonstrated significant antibacterial effects against various strains, including E. coli and C. albicans. The minimum inhibitory concentrations (MICs) for these compounds were notably low, suggesting strong antibacterial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 4.88 |
| C. albicans | 5.00 |
These findings indicate that the incorporation of trifluoromethyl groups can enhance the efficacy of antibacterial agents .
The mechanism behind the biological activity of this compound is not fully elucidated but is believed to involve interaction with specific cellular targets that modulate pathways related to cell proliferation and apoptosis. For example, studies suggest that such compounds may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting the expression of pro-apoptotic factors .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating various derivatives of trifluoromethyl-containing compounds, this compound was tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with flow cytometry confirming increased apoptotic rates in treated cells compared to controls .
Case Study 2: Antibacterial Activity
Another study focused on the antibacterial properties of several trifluoromethyl-containing esters, including this compound. The compound showed effective inhibition against Gram-negative bacteria, with MIC values comparable to established antibiotics, suggesting its potential as a novel antibacterial agent .
Q & A
What are the recommended methods for synthesizing Methyl 4-methyl-2-(trifluoromethyl)pentanoate with high yield and purity?
Basic Research Question
A common approach involves esterification or nucleophilic substitution reactions. For example, enantioselective synthesis can be achieved using amino acid-derived precursors. In one protocol, (S)-Leucine methyl ester was reacted under optimized conditions (40-minute reaction time) to yield 90% of a structurally similar ester, as confirmed by ¹H NMR and mass spectrometry . Key parameters include temperature control (room temperature to mild heating), use of anhydrous solvents, and purification via fractional distillation or column chromatography to remove byproducts like unreacted starting materials or diastereomers .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
¹H NMR is critical for confirming the trifluoromethyl group’s presence (δ ~3.5–4.5 ppm for adjacent protons) and ester functionality (δ ~3.7 ppm for methoxy groups). Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 266.1 for analogous compounds) and fragmentation patterns . Infrared (IR) spectroscopy can validate carbonyl (C=O) stretches (~1740 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹). For advanced structural elucidation, InChIKey-based databases or quantum chemistry tools (e.g., CC-DPS) enable cross-referencing of stereochemical configurations .
How can researchers optimize enantioselective synthesis of this compound to achieve desired stereochemistry?
Advanced Research Question
Chiral catalysts, such as organocatalysts or transition-metal complexes, are pivotal. For example, (S)-Leucine methyl ester was used to induce chirality in a related synthesis, achieving 90% yield . Kinetic resolution or asymmetric induction methods (e.g., using Evans auxiliaries) can further enhance enantiomeric excess (ee). Monitor stereochemical outcomes via chiral HPLC or polarimetry, and adjust reaction parameters (solvent polarity, temperature) to minimize racemization .
What strategies are effective in resolving contradictions in reported physicochemical properties across different studies?
Advanced Research Question
Contradictions in properties like solubility or thermal stability often arise from impurities or measurement variability. Conduct comparative studies using standardized protocols (e.g., ASTM methods). For example, thermal conductivity measurements for methyl esters require calibrated differential scanning calorimetry (DSC) to ensure reproducibility . Cross-validate results with computational models (e.g., QSPR or DFT calculations) to identify outliers . Publish raw datasets to enable meta-analyses.
What are the critical steps in purifying this compound to remove common byproducts?
Basic Research Question
Post-synthesis, liquid-liquid extraction (using ethyl acetate/water) removes polar impurities. Silica gel chromatography with hexane/ethyl acetate gradients separates non-polar byproducts. For trifluoromethyl-containing compounds, ensure inert atmospheres during distillation to prevent decomposition. Analytical TLC or GC-MS can track purity (>95% by area normalization) .
How does the introduction of a trifluoromethyl group influence the compound’s reactivity in nucleophilic reactions?
Advanced Research Question
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the adjacent carbonyl carbon, accelerating nucleophilic acyl substitutions. However, steric hindrance may reduce reactivity with bulky nucleophiles. Mechanistic studies (e.g., kinetic isotope effects or Hammett plots) can quantify these effects. Computational modeling (e.g., Fukui indices) predicts reactive sites .
What computational chemistry approaches can predict the interaction mechanisms of this compound in catalytic processes?
Advanced Research Question
Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states in ester hydrolysis or transesterification. Tools like CC-DPS integrate quantum chemistry and neural networks to predict binding affinities or catalytic turnover rates . Validate predictions with kinetic experiments (e.g., monitoring reaction progress via in situ IR).
What are the recommended storage conditions to maintain the compound’s stability in laboratory settings?
Basic Research Question
Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., molecular sieves) mitigate moisture uptake. Regularly monitor stability via ¹H NMR; degradation manifests as new peaks near δ 5.0–5.5 ppm (hydrolysis products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
